molecular formula C9H8BrIO2 B1508695 Methyl 4-(bromomethyl)-3-iodobenzoate CAS No. 229028-10-8

Methyl 4-(bromomethyl)-3-iodobenzoate

Cat. No.: B1508695
CAS No.: 229028-10-8
M. Wt: 354.97 g/mol
InChI Key: WIEKIKAFLIHTCN-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3-iodobenzoate: is a chemical compound characterized by a benzene ring substituted with a bromomethyl group at the 4-position and an iodine atom at the 3-position, along with a methoxy carbonyl group at the carboxyl end. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromomethylbenzoic acid or its derivatives.

  • Reaction Conditions: The iodination of 4-bromomethylbenzoic acid can be achieved using iodine in the presence of a suitable catalyst, such as copper(I) iodide, under controlled temperature and pressure conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the iodine or bromine atoms in the compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromomethyl or iodobenzene groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Methyl 4-(bromomethyl)-3-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to understand the behavior of bromomethyl and iodobenzene groups in biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential anti-HIV agents and aldose reductase inhibitors. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on the specific application. For example, in pharmaceutical applications, it may interact with enzymes or receptors to inhibit or activate biological processes.

Comparison with Similar Compounds

  • Methyl 4-(bromomethyl)benzoate: Lacks the iodine atom.

  • Methyl 3-iodobenzoate: Lacks the bromomethyl group.

  • Methyl 4-bromobenzoate: Lacks both the iodine atom and the bromomethyl group.

Uniqueness: Methyl 4-(bromomethyl)-3-iodobenzoate is unique due to the presence of both bromomethyl and iodine groups on the benzene ring, which allows for a wider range of chemical reactions and applications compared to its similar counterparts.

Biological Activity

Methyl 4-(bromomethyl)-3-iodobenzoate (C9H8BrIO2) is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine and iodine substituents, suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C9H8BrIO2\text{C}_{9}\text{H}_{8}\text{Br}\text{I}\text{O}_{2}

This compound features a benzoate core with bromine at the 4-position and iodine at the 3-position, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents have been shown to enhance antibacterial activity against various pathogens. The introduction of bromine and iodine into the molecular structure can increase lipophilicity, potentially improving membrane permeability and bioavailability.

Table 1: Antimicrobial Activity of Halogenated Benzoates

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Methyl 4-bromobenzoateEscherichia coli32 µg/mL
Methyl 3-iodobenzoatePseudomonas aeruginosa64 µg/mL

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of specific enzymes, particularly in cancer research. Its structural analogs have shown promising results in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells.

Table 2: HDAC Inhibition Potency of Related Compounds

CompoundIC50 (nM)Selectivity Ratio (HDAC6/HDAC1)
This compound29>1000
Methyl 3-fluoro-4-methylbenzoate9>500

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The incorporation of halogens such as bromine and iodine is known to enhance the lipophilicity and electrophilicity of compounds, facilitating interactions with biological macromolecules.

Key Findings:

  • Bromine Substitution: Enhances antimicrobial potency by improving membrane penetration.
  • Iodine Presence: May contribute to increased reactivity towards nucleophiles, potentially leading to covalent modifications of target proteins.

Case Studies

  • Anticancer Activity:
    A study evaluated the effects of various halogenated benzoates on cancer cell lines. This compound demonstrated notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Antibacterial Efficacy:
    In a comparative analysis, this compound was tested against common bacterial strains. The compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Properties

IUPAC Name

methyl 4-(bromomethyl)-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEKIKAFLIHTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726528
Record name Methyl 4-(bromomethyl)-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229028-10-8
Record name Methyl 4-(bromomethyl)-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed a mixture of methyl 3-iodo-4-methylbenzoate (compound 5.3, 3.00 g, 10.9 mmol) in CCl4 (50 mL), NBS (2.9 g, 16.3 mmol), azobisisobutyronitrile (360 mg, 2.19 mmol) and potassium carbonate (1.65 g, 11.9 mmol). The resulting mixture was stirred overnight at 70° C., then cooled to room temperature and concentrated under reduced pressure. The residue was diluted with EtOAc (100 mL) and the mixture was washed with brine (2×50 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:20) as the eluent to yield 3.0 g (78%) of the title compound as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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